What are the physical and chemical properties of Ethyl 3-benzoylacrylate?
What are the physical and chemical properties of Ethyl 3-benzoylacrylate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-benzoylacrylate, with the CAS number 17450-56-5, is an organic compound recognized for its role as a versatile synthetic intermediate in the pharmaceutical and chemical industries. Structurally, it is the ethyl ester of 3-benzoylacrylic acid and belongs to the class of α,β-unsaturated carbonyl compounds. This feature, a conjugated system involving a benzoyl group and an acrylate moiety, imparts moderate reactivity to the molecule, making it a valuable precursor in various organic transformations. It is notably used in the synthesis of pharmaceuticals, including as an impurity of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, and in the creation of bioactive compounds such as flavonoids and heterocyclic derivatives like pyrazoles and isoxazoles.[1]
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 3-benzoylacrylate, along with detailed experimental protocols for its synthesis and purification, tailored for professionals in research and development.
Physical and Chemical Properties
Ethyl 3-benzoylacrylate is typically a clear, colorless to pale yellow liquid with a mild, ester-like odor.[2] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, acetone, and ether.[2]
Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl (2E)-4-oxo-4-phenylbut-2-enoate |
| Synonyms | Ethyl trans-3-benzoylacrylate, 3-Benzoylacrylic acid ethyl ester, EBA |
| CAS Number | 17450-56-5 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| InChI Key | ACXLBHHUHSJENU-CMDGGOBGSA-N |
| SMILES | CCOC(=O)\C=C\C(=O)c1ccccc1 |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Clear yellow liquid | |
| Boiling Point | 184-185 °C at 25 mmHg | [3] |
| Melting Point | 32 °C | |
| Density | 1.112 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5415 - 1.5485 | |
| Flash Point | 113 °C (closed cup) | |
| Vapor Pressure | 0.000839 mmHg at 25°C | |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ether | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of Ethyl 3-benzoylacrylate. Below are the expected spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 3-benzoylacrylate is characterized by the presence of key functional groups. As an α,β-unsaturated ester, the carbonyl (C=O) stretching frequency is expected to be in the range of 1730-1715 cm⁻¹.[4] Other significant peaks include the C=C stretching of the acrylate moiety and the aromatic ring, as well as the C-O stretching of the ester group.[4]
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (α,β-unsaturated ester) |
| ~1680 | C=O stretch (benzoyl ketone) |
| ~1640 | C=C stretch (alkene) |
| ~1600, 1450 | C=C stretch (aromatic ring) |
| 1300-1000 | C-O stretch (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the ethyl group, the vinyl protons, and the aromatic protons. The coupling constants between the vinyl protons are indicative of the trans configuration.
-
¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbons of the ester and ketone, the olefinic carbons, the aromatic carbons, and the ethyl group carbons.
| Data Type | Predicted Chemical Shifts (ppm) and Multiplicity |
| ¹H NMR (CDCl₃) | ~8.0-7.4 (m, 5H, Ar-H), ~7.2 (d, 1H, J≈16 Hz, COCH=CH), ~6.5 (d, 1H, J≈16 Hz, COCH=CH), 4.25 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | ~192 (C=O, benzoyl), ~166 (C=O, ester), ~145 (CH=), ~137 (Ar-C), ~133 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (=CH), ~61 (OCH₂), ~14 (CH₃) |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) to form a stable acylium ion, and α-cleavage.[5]
| m/z | Fragment |
| 204 | [M]⁺ (Molecular Ion) |
| 175 | [M - C₂H₅]⁺ |
| 159 | [M - OC₂H₅]⁺ |
| 131 | [C₆H₅CO-CH=CH]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Chemical Reactivity and Applications
The reactivity of Ethyl 3-benzoylacrylate is dominated by its α,β-unsaturated carbonyl system, making it an excellent Michael acceptor.[1] This allows for 1,4-conjugate addition reactions with various nucleophiles, a key step in the synthesis of more complex molecules.[6] It also participates in Diels-Alder reactions.
Key Applications:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceutical agents.[1]
-
Michael Addition Reactions: It serves as a substrate for enantioselective Michael additions, for instance, with dithranol using a guanidine catalyst to produce the corresponding Michael adduct.
-
Heterocyclic Chemistry: It is used in the synthesis of heterocyclic compounds like pyrazoles and isoxazoles, which often exhibit biological activity.[1]
Below is a diagram illustrating the role of Ethyl 3-benzoylacrylate as a Michael acceptor.
Experimental Protocols
Synthesis via Esterification of β-Benzoylacrylic Acid
This protocol describes a typical laboratory-scale synthesis of Ethyl 3-benzoylacrylate from its corresponding carboxylic acid.
Materials:
-
β-Benzoylacrylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve β-benzoylacrylic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-benzoylacrylate.
The synthesis workflow is outlined in the diagram below.
Purification by Flash Column Chromatography
Materials:
-
Crude Ethyl 3-benzoylacrylate
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Chromatography column, collection tubes, TLC plates
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product spot should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified Ethyl 3-benzoylacrylate.
Safety and Handling
Ethyl 3-benzoylacrylate is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is also reported to be harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[8]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]
-
Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[7]
Conclusion
Ethyl 3-benzoylacrylate is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties are well-defined, and its reactivity as a Michael acceptor is central to its utility in constructing complex molecules for the pharmaceutical and materials science sectors. A thorough understanding of its characteristics, handling procedures, and reaction protocols is essential for its safe and effective use in a research and development setting. The data and methodologies presented in this guide offer a comprehensive resource for scientists and professionals working with this compound.
References
- 1. Ethyl 3-benzoylacrylate [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. Ethyl 3-benzoylacrylate | 17450-56-5 [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. beilstein-journals.org [beilstein-journals.org]
